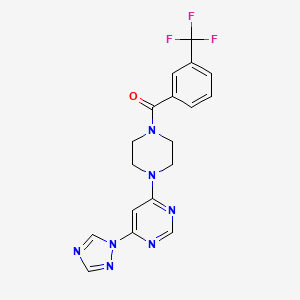

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The synthesis and biological evaluation of this compound revealed promising anticancer activity. Specifically, it exhibited potent inhibitory effects against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, certain derivatives (compounds 2, 5, 14, and 15) demonstrated improved IC50 values while sparing normal cells (RPE-1) from cytotoxic effects. Further investigations highlighted that compounds 2 and 14 induced apoptosis in MCF-7 cancer cells .

Breast Cancer Treatment

Letrozole and anastrozole, both containing a 1,2,4-triazole ring, have been approved by the FDA as first-line therapies for postmenopausal women with breast cancer. These compounds exhibit superiority over estrogen receptor antagonists like tamoxifen .

Antiviral Activity

The replacement of nucleobases with triazole derivatives has proven effective in drug discovery. While specific studies on this compound’s antiviral properties are not mentioned, the broader class of triazoles has shown promise in combating viral infections .

Apoptosis Induction

Detailed biological studies indicated that a related compound induced apoptosis in BT-474 cells. Further research could explore whether our compound shares similar mechanisms .

Structural Optimization Platform

1,2,4-Triazole benzoic acid hybrids, like our compound, serve as a structural optimization platform for designing more selective and potent anticancer molecules. Their potential lies in addressing the limitations of current chemotherapeutic agents .

Bioactivity Exploration

Triazoles and their annulated heterocycles offer synthetic and pharmacophore features, making them intriguing candidates for various bioactivities beyond cancer treatment. These include antibacterial, antiviral, and anti-inflammatory effects .

Wirkmechanismus

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

The compound’s mode of action is likely related to its interaction with these cancer cells. Some 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death .

Result of Action

The compound has been shown to have cytotoxic effects on cancer cells, with some derivatives demonstrating very weak cytotoxic effects toward normal cells . This suggests that the compound may have potential as a selective anticancer agent.

Eigenschaften

IUPAC Name |

[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N7O/c19-18(20,21)14-3-1-2-13(8-14)17(29)27-6-4-26(5-7-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-3,8-12H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTNAFSYDGGAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2765139.png)

![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2765142.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-fluorophenyl)chromene-3-carboxamide](/img/structure/B2765144.png)

![N-(4-methoxyphenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B2765147.png)

![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide](/img/structure/B2765148.png)

![1-(2-methoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2765154.png)

![N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![6-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2765156.png)

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B2765157.png)